molecular formula C13H14O4 B15352827 (S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one

(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one

Cat. No.: B15352827
M. Wt: 234.25 g/mol
InChI Key: MHKHZZDYYFITBS-JTQLQIEISA-N
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Description

(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.248 . This compound belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:

  • Formation of the Isochroman Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

  • Introduction of the Hydroxy Group: This step often involves hydroxylation reactions.

  • Attachment of the 3-oxobutyl Group: This can be done through a series of reactions, including oxidation and coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove oxygen atoms, resulting in different functional groups.

  • Substitution: Various substituents can be introduced at different positions on the isochroman ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: Alcohols, aldehydes, and other reduced derivatives.

  • Substitution Products: Substituted isochromans with different functional groups.

Scientific Research Applications

(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: It has potential therapeutic applications and can be used in drug discovery and development.

  • Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: can be compared with other similar compounds, such as:

  • Isochromans: Other isochromans with different substituents and functional groups.

  • Benzofurans: Compounds with a similar fused ring structure but different substitution patterns.

  • Coumarins: Compounds with a similar core structure but different functional groups.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(3S)-8-hydroxy-3-(3-oxobutyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C13H14O4/c1-8(14)5-6-10-7-9-3-2-4-11(15)12(9)13(16)17-10/h2-4,10,15H,5-7H2,1H3/t10-/m0/s1

InChI Key

MHKHZZDYYFITBS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)CC[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1

Canonical SMILES

CC(=O)CCC1CC2=C(C(=CC=C2)O)C(=O)O1

Origin of Product

United States

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